molecular formula C36H58N2O5S B13913911 Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-

货号: B13913911
分子量: 630.9 g/mol
InChI 键: SJKLCUGQVVYDCX-YNNXSQSESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EDP-305 is a highly potent and selective farnesoid X receptor agonist. It is currently under investigation for the treatment of non-alcoholic steatohepatitis, a severe form of non-alcoholic fatty liver disease. The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis .

准备方法

The synthesis of EDP-305 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these synthetic routes to scale up the production while maintaining the quality and efficacy of the compound .

化学反应分析

EDP-305 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of EDP-305 that retain its farnesoid X receptor agonist activity .

科学研究应用

EDP-305 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of farnesoid X receptor agonists. In biology, it helps in understanding the role of farnesoid X receptor in regulating metabolic pathways. In medicine, EDP-305 is being investigated for its potential to treat non-alcoholic steatohepatitis and other liver diseases. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

作用机制

EDP-305 exerts its effects by selectively activating the farnesoid X receptor. This activation leads to the regulation of key enzymes and transporters involved in bile acid metabolism, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the small heterodimer partner, fibroblast growth factor 19, and cholesterol 7 alpha-hydroxylase .

相似化合物的比较

EDP-305 is compared with other farnesoid X receptor agonists such as obeticholic acid. EDP-305 is more potent and selective, with an EC50 value of 8 nM compared to 130 nM for obeticholic acid. It also exhibits minimal activity against other nuclear receptors and TGR5, making it a highly selective farnesoid X receptor agonist .

属性

分子式

C36H58N2O5S

分子量

630.9 g/mol

IUPAC 名称

1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea

InChI

InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1

InChI 键

SJKLCUGQVVYDCX-YNNXSQSESA-N

手性 SMILES

CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O

规范 SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。